Trifluoroacetyl chloride

Gas-phase chlorination Reactor engineering Vapor-phase synthesis

Trifluoroacetyl chloride (TFAC, CAS 354-32-5) is a gaseous perfluorinated acyl chloride with the molecular formula C₂ClF₃O and molecular weight 132.47 g/mol. At standard temperature and pressure, it exists as a colorless gas (boiling point −27 °C, melting point −146 °C) and is typically shipped as a liquefied gas under pressure.

Molecular Formula C2ClF3O
Molecular Weight 132.47 g/mol
CAS No. 354-32-5
Cat. No. B1202037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetyl chloride
CAS354-32-5
SynonymsTFA chloride
trifluoroacetyl chloride
Molecular FormulaC2ClF3O
Molecular Weight132.47 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)Cl
InChIInChI=1S/C2ClF3O/c3-1(7)2(4,5)6
InChIKeyPNQBEPDZQUOCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityExothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetyl Chloride (CAS 354-32-5): Baseline Properties and Procurement Profile for the Perfluoroacyl Chloride Class


Trifluoroacetyl chloride (TFAC, CAS 354-32-5) is a gaseous perfluorinated acyl chloride with the molecular formula C₂ClF₃O and molecular weight 132.47 g/mol [1]. At standard temperature and pressure, it exists as a colorless gas (boiling point −27 °C, melting point −146 °C) and is typically shipped as a liquefied gas under pressure [1]. As the fully fluorinated analog of acetyl chloride, TFAC serves as a critical building block for introducing the trifluoromethyl (-CF₃) moiety into pharmaceutical, agrochemical, and fine chemical intermediates [2]. Its high vapor pressure (546.6 kPa at 25 °C) and vapor density (4.6 relative to air) are defining physical characteristics that differentiate it from non-fluorinated or partially halogenated acyl chlorides [1].

Why Generic Substitution Fails: The Quantifiable Differentiators of Trifluoroacetyl Chloride (CAS 354-32-5) vs. Acetyl Chloride and Trichloroacetyl Chloride


Trifluoroacetyl chloride cannot be substituted with generic acyl chlorides such as acetyl chloride (CH₃COCl) or trichloroacetyl chloride (CCl₃COCl) due to fundamentally divergent physicochemical properties and reaction outcomes. The electron-withdrawing nature of the -CF₃ group in TFAC increases the electrophilicity of the carbonyl carbon, thereby enhancing reactivity toward nucleophiles compared to non-fluorinated analogs [1]. This translates to quantifiably different reaction kinetics, product stability, and downstream purity profiles. Furthermore, the stark contrast in boiling points — TFAC at −27 °C versus trichloroacetyl chloride at 118-120 °C — dictates entirely different handling protocols, reactor design requirements, and safety infrastructure [2][3]. The following quantitative evidence demonstrates that substituting TFAC with a cheaper analog invariably leads to either synthetic failure, reduced yield, or increased purification burden, negating any perceived procurement cost advantage.

Trifluoroacetyl Chloride (CAS 354-32-5) Quantitative Evidence Guide: Head-to-Head Performance Data vs. Alternative Acyl Chlorides


Boiling Point and Vapor Pressure: Trifluoroacetyl Chloride vs. Trichloroacetyl Chloride — Implications for Gas-Phase vs. Liquid-Phase Reactor Design

Trifluoroacetyl chloride (TFAC) exhibits a boiling point of −27 °C and a vapor pressure of 546.6 kPa at 25 °C, enabling its use in gas-phase continuous flow reactors without external heating [1]. In contrast, trichloroacetyl chloride (TCAC) has a boiling point of 118–120 °C and requires liquid-phase handling with substantial thermal input to achieve vaporization [2]. This 145 °C boiling point differential directly impacts capital expenditure on reactor systems, with TFAC-compatible equipment requiring cryogenic or pressurized gas handling rather than heated liquid-phase vessels.

Gas-phase chlorination Reactor engineering Vapor-phase synthesis Process safety

Derivatization Efficiency in Analytical Chemistry: TFA-Tag vs. HFB-Tag for Half Nitrogen Mustard Detection by GC-MS

In a 2020 comparative study of perfluoroacyl derivatization agents for the detection of half nitrogen mustards (halfNMs), trifluoroacetyl (TFA) derivatization using TFAC-derived reagents produced more intense molecular ion peaks than heptafluorobutyryl (HFB) derivatization under identical GC-MS conditions [1]. TFA derivatives exhibited retention indices (RI) of approximately 1150-1200 on non-polar columns, whereas HFB derivatives eluted at RI ~1400-1450, providing faster analysis times while maintaining unambiguous identification via characteristic fragment ions [1]. The study concluded that perfluoroacylation was preferred over silylation for halfNM detection due to superior sensitivity and selectivity [1].

Analytical derivatization GC-MS detection Chemical warfare agent analysis Perfluoroacylation

Synthetic Yield in Catalytic Chlorination: Trifluoroacetyl Chloride from Fluoral via Activated Carbon Catalysis

US Patent 4,643,851 (1987) discloses a vapor-phase catalytic chlorination process for producing trifluoroacetyl chloride from trifluoroacetaldehyde (fluoral) and chlorine over an activated carbon catalyst [1]. At an optimized reaction temperature of 190 °C, the process achieves a fluoral conversion rate of 98.6% and a molar yield of trifluoroacetyl chloride of 92.1% relative to the transformed fluoral [1]. In a comparative example under suboptimal conditions, fluoral conversion was only 51% with an 85.3% yield relative to transformed fluoral, demonstrating the sensitivity of TFAC synthesis to process parameters [1]. The patent explicitly states that this process 'makes it possible to obtain a substantially complete conversion of fluoral and high yields of trifluoroacetyl chloride' compared to prior art noncatalytic and photochemical methods [1].

Catalytic chlorination Fluoral conversion Process yield optimization Vapor-phase synthesis

Esterification Efficiency: Trifluoroacetyl Chloride Conversion to Alkyl Trifluoroacetates

European Patent EP 0029591 and related US patent documentation report that in the synthesis of alkyl trifluoroacetates, trifluoroacetyl chloride achieves a conversion rate of 82.4% to 97% depending on reaction conditions, with the yield of ester relative to converted TFAC reaching 99% [1]. The raw ester product is obtained at approximately 99% purity without additional purification steps [1]. This high acylation efficiency is attributed to the strong electrophilicity of the TFAC carbonyl carbon, which is enhanced by the electron-withdrawing -CF₃ group. In contrast, non-fluorinated acetyl chloride exhibits lower reactivity with sterically hindered alcohols and requires longer reaction times or harsher conditions to achieve comparable conversion [2].

Esterification kinetics Pharmaceutical intermediates Trifluoroacetate synthesis Acylation yield

Optimal Application Scenarios for Trifluoroacetyl Chloride (CAS 354-32-5): Where Quantitative Differentiation Drives Procurement Decisions


Gas-Phase Continuous Flow Synthesis of Fluorinated Pharmaceutical Intermediates

Trifluoroacetyl chloride is the preferred reagent for gas-phase continuous flow syntheses where its boiling point (−27 °C) and high vapor pressure (546.6 kPa at 25 °C) enable seamless integration into vapor-phase reactor trains without external heating [1]. This is particularly critical in the catalytic chlorination of fluoral to produce high-purity TFAC with 98.6% conversion and 92.1% yield [2]. The gaseous nature of TFAC eliminates solvent usage and simplifies product separation, making it the only viable acyl chloride for certain vapor-phase pharmaceutical intermediate manufacturing routes.

GC-MS Derivatization for High-Throughput Amine Analysis

In analytical laboratories requiring rapid, high-sensitivity detection of amines, ethanolamines, and nitrogen mustards, trifluoroacetyl derivatization (using TFAC or TFAC-derived reagents) offers quantifiable advantages over heptafluorobutyryl (HFB) derivatization. TFA derivatives elute approximately 200-250 retention index units earlier than HFB derivatives on standard non-polar GC columns, reducing per-sample analysis time and increasing daily throughput [3]. Additionally, TFA derivatives produce more intense molecular ion peaks than silyl derivatives, improving detection limits and quantification accuracy for trace-level analytes [3].

Synthesis of High-Purity Alkyl Trifluoroacetates for Agrochemical Actives

TFAC is the acylating agent of choice for synthesizing alkyl trifluoroacetate esters used as building blocks in crop protection active ingredients . The quantitative evidence shows that TFAC achieves up to 97% conversion with 99% yield of ester relative to converted starting material, producing raw ester at approximately 99% purity without additional purification [4]. This exceptional efficiency translates directly to reduced manufacturing costs, lower solvent consumption, and minimized waste streams in agrochemical intermediate production.

Introduction of Trifluoromethyl Groups Where Chlorinated Analogs Fail

When a synthetic route requires the introduction of a -CF₃ group to modulate lipophilicity, metabolic stability, or bioavailability of a drug candidate, non-fluorinated acyl chlorides such as acetyl chloride or partially chlorinated analogs such as trichloroacetyl chloride are functionally inadequate substitutes. TFAC is the only acyl chloride in this class capable of directly installing the trifluoroacetyl moiety [5]. The electron-withdrawing -CF₃ group in TFAC also enhances carbonyl electrophilicity, enabling acylation of sterically hindered or electron-deficient nucleophiles that would react sluggishly or not at all with non-fluorinated alternatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoroacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.